PIK-75 is a synthetic small molecule widely used in scientific research for its inhibitory properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a kinase inhibitor, specifically targeting both lipid and protein kinases. [, ] PIK-75 is particularly known for its ability to inhibit phosphatidylinositol 3-kinase (PI3K), especially the p110α isoform, and cyclin-dependent kinases (CDKs). [, , , , , , , , , , , , , , , , , , , , , ]
Molecular Structure Analysis
The molecular structure of PIK-75 consists of an imidazo[1,2-a]pyridine core with a bromine substituent and a nitrobenzenesulfonamide moiety. [] Crystallographic studies have revealed its unique U-shaped conformation within the active site of glycogen synthase kinase-3β (GSK-3β), stabilized by an unusual intramolecular Br⋅⋅⋅NO2 halogen bond. [] This specific conformation, likely present in solution as well, contributes to PIK-75's high potency by promoting binding-competent preorganization. []
Mechanism of Action
PIK-75 primarily functions as a competitive inhibitor of PI3K with respect to the substrate phosphatidylinositol (PI), contrasting with other PI3K inhibitors that bind at or near the ATP site. [] Studies involving site-directed mutagenesis and kinetic analysis have identified critical amino acids within the PI3K catalytic subunit that mediate PIK-75 binding and isoform selectivity. [, , ] These include Ser773 and His855 in the p110α isoform. []
Furthermore, PIK-75 demonstrates inhibitory activity against CDKs, particularly CDK9. [, , ] This dual inhibition contributes to its potent proapoptotic activity by suppressing MCL-1 transcription (via CDK9 inhibition) and disrupting the Bcl-xL-Bak interaction (via PI3K inhibition), leading to rapid apoptosis in acute myeloid leukemia cells. []
Applications
Cancer Research:
Acute Myeloid Leukemia (AML): PIK-75 exhibits potent anti-leukemic activity in AML cell lines and patient samples, demonstrating efficacy against both chemosensitive and chemoresistant leukemic subpopulations. [] It inhibits proliferation and induces apoptosis in AML cells, suggesting its potential as a therapeutic target. [, ]
Pancreatic Cancer: PIK-75 enhances sensitivity to gemcitabine in pancreatic cancer cells by inhibiting NRF2, a transcription factor associated with drug resistance. []
Breast Cancer: PIK-75 demonstrates potential in overcoming CDK4/6 inhibitor resistance in hormone-positive breast cancer. [, ] It suppresses the Hippo-YAP pathway and downregulates CDK6 expression, reversing resistance mediated by CDK6 amplification. []
Malignant Glioma: PIK-75, in combination with CDK inhibitors, exhibits synthetic lethality in malignant glioma cells. [] This combination blocks the antiapoptotic protein Survivin and drives apoptosis, suggesting a potential therapeutic approach. []
Metastatic Cutaneous Squamous Cell Carcinoma (mcSCC): PIK-75, both alone and in combination with CDK inhibitors, effectively inhibits mcSCC cell viability, migration, and induces apoptosis, highlighting its potential in this disease. []
Mantle Cell Lymphoma (MCL): PIK-75 shows promise in overcoming venetoclax resistance in MCL. [, ] It diminishes elevated MCL-1 expression and AKT activation in resistant cells, leading to potent anti-MCL activity. []
Immunology and Autoimmune Diseases: PIK-75 effectively suppresses experimental autoimmune encephalomyelitis (EAE) by inhibiting T cell activation, proliferation, and cytokine production. [] It also demonstrates anti-inflammatory effects in feline esophageal epithelial cells by reducing proinflammatory cytokine expression induced by hydrogen peroxide. [] This suggests its potential as a therapeutic agent for autoimmune and inflammatory conditions.
Infectious Diseases:
Malaria: PIK-75 exhibits inhibitory activity against both liver and blood stages of Plasmodium parasites, highlighting its potential as an antimalarial agent. [] When combined with the Hsp90 inhibitor SNX-0723, it synergistically reduces liver-stage parasite load. []
Influenza A Virus (IAV): PIK-75 demonstrates potent antiviral activity against various IAV strains, including H7N9. [] This suggests its potential as a broad-spectrum antiviral agent for IAV infections.
Other Applications: PIK-75 has also been investigated in other research areas, including its role in platelet activation regulation via the PI3K pathway [, , ], adipogenesis promotion through PI3K suppression [], and endothelial barrier stabilization [].
Related Compounds
Wortmannin
Compound Description: Wortmannin is a commonly used, non-selective inhibitor of PI3Ks that irreversibly binds to the ATP-binding site of the enzyme. [] It has been widely used as a tool to study the cellular functions of PI3Ks.
Relevance: Wortmannin is often used in research as a comparator to more selective PI3K inhibitors like PIK-75, to determine the specific roles of different PI3K isoforms. [, , , , , , ] For example, research has shown that while wortmannin completely blocks insulin-stimulated phosphorylation of PKB (protein kinase B), the effect of PIK-75 varies depending on the cell type and the expression levels of other PI3K isoforms. [] This suggests that while p110α (the primary target of PIK-75) is necessary for insulin-stimulated phosphorylation of PKB in some cell lines, there is likely redundancy between different PI3K isoforms.
LY294002
Compound Description: LY294002 is another pan-PI3K inhibitor that competes with ATP for binding to the kinase. [] Similar to wortmannin, it is widely used to study PI3K signaling pathways.
Relevance: LY294002 serves as a useful comparative agent to PIK-75 in studies investigating the roles of specific PI3K isoforms. [, ] For example, researchers observed that while LY294002 completely inhibited TNF-α-induced Akt activation and CD38 expression in human airway smooth muscle cells, PIK-75 only impacted CD38 expression. [] This difference highlights the importance of isoform-specific inhibition and suggests that different isoforms may be involved in different aspects of TNF-α signaling. Additionally, a pyridinyl analogue of LY294002 was modified to create two more potent PI3Kα inhibitors, demonstrating the potential for developing more effective and selective PI3K inhibitors based on existing scaffolds. []
AS-605240
Compound Description: AS-605240 is a selective inhibitor of the p110γ isoform of PI3K. [] This compound has been valuable in dissecting the specific role of p110γ in various cellular processes, including immune responses.
Relevance: Comparing the effects of AS-605240 with PIK-75 helps elucidate the distinct roles of PI3K isoforms in complex biological processes. For instance, in a study on neutrophil migration, AS-605240 significantly reduced CXCL8-induced chemokinetic migration but had no effect on chemotactic migration, while PIK-75 inhibited chemotactic migration but not chemokinetic migration. [] This suggests that p110γ (targeted by AS-605240) may be more important in chemokinesis, while p110α (targeted by PIK-75) could be more crucial in chemotaxis.
TGX-221
Compound Description: TGX-221 is a potent and selective inhibitor of the p110β isoform of PI3K. [, , , ] It has been instrumental in unraveling the distinct functions of p110β in cellular signaling pathways.
IC87114
Compound Description: IC87114 is a highly selective inhibitor of the p110δ isoform of PI3K. [, , ] It has been crucial for understanding the specific role of p110δ in immune cell signaling and function.
Relevance: Comparing the effects of IC87114 with those of PIK-75 is particularly important in studies focusing on immune responses and cancer. For example, in a study on insulin signaling, IC87114 was able to inhibit insulin signaling to PKB in J774.2 macrophage cells to a similar extent as PIK-75, suggesting that both p110α and p110δ may play critical and potentially redundant roles in this cell type. [] This finding further underscores the importance of understanding the context-specific roles of different PI3K isoforms and the potential implications for developing targeted therapies.
PI-103
Compound Description: PI-103 is a potent inhibitor of PI3K with some selectivity for the p110α isoform. [, ] It also inhibits mTOR, a downstream effector of PI3K. []
Relevance: PI-103 serves as a valuable tool for investigating the PI3K pathway and its involvement in various cellular processes, particularly in comparison to PIK-75. [, ] The dual inhibition of PI3K and mTOR by PI-103 provides insights into the interplay between these two kinases, and its comparison with PIK-75 aids in dissecting the specific roles of individual PI3K isoforms in different cellular contexts.
GDC-0941
Compound Description: GDC-0941 is a potent pan-class I PI3K inhibitor that demonstrates significant antitumor activity in preclinical models. [] It binds to the ATP-binding site of PI3K, blocking its activity.
Relevance: Studying GDC-0941 alongside PIK-75 offers insights into the advantages and limitations of pan-PI3K inhibition versus isoform-specific targeting. While both compounds exhibit antitumor effects, their selectivity profiles and potential off-target effects differ. [] Understanding these differences is crucial for developing more effective and safer PI3K-targeted therapies.
CNIO-19
Compound Description: CNIO-19 is a structural analogue of GDC-0941 with an altered selectivity profile, showing significantly reduced potency for p110α compared to GDC-0941. []
Relevance: The structural similarity between CNIO-19 and GDC-0941, coupled with their distinct selectivity profiles, makes CNIO-19 an essential tool for studying the structure-activity relationships of PI3K inhibitors and for understanding the specific interactions that contribute to isoform selectivity. [] This information is invaluable for developing next-generation PI3K inhibitors with improved efficacy and selectivity profiles.
A-66S
Compound Description: A-66S is a p110α-selective PI3K inhibitor that binds to a region distinct from the ATP-binding site. [] It exhibits a unique binding mode compared to other p110α inhibitors.
Relevance: The distinct binding mechanism of A-66S compared to PIK-75 highlights the diverse ways in which p110α can be selectively targeted. [] Studying the structural determinants of A-66S binding and comparing its pharmacological profile to that of PIK-75 can guide the development of novel p110α inhibitors with improved potency and selectivity.
J-32
Compound Description: J-32 is another p110α-selective PI3K inhibitor with a unique binding mechanism involving indirect interactions with specific amino acids within the p110α isoform. []
Relevance: Similar to A-66S, the distinctive binding mode of J-32 compared to PIK-75 emphasizes the possibility of developing diverse p110α inhibitors that exploit different binding pockets within the enzyme. [] Studying the structural basis of J-32 selectivity and comparing its activity profile to PIK-75 can inform the design of novel and more effective p110α inhibitors.
Compound Description: BKM-120 is a PI3K inhibitor that targets multiple isoforms, including p110α. [] It is currently under investigation for its anticancer activity.
Relevance: Comparing the efficacy of BKM-120 to PIK-75, particularly in models of non-small cell lung cancer (NSCLC) with KRAS mutations, can help elucidate the specific contributions of p110α inhibition versus broader PI3K isoform inhibition in these cancers. [] This information can guide the development of more effective and tailored therapies for NSCLC.
BEZ-235
Compound Description: BEZ-235 is a dual PI3K/mTOR inhibitor, targeting both the PI3K pathway and its downstream effector mTOR. [] It is being explored as a potential anticancer agent.
Relevance: Comparing BEZ-235 with PIK-75, especially in NSCLC models, can shed light on the benefits and limitations of dual PI3K/mTOR inhibition versus selective p110α inhibition. [] Understanding the distinct mechanisms of action and potential synergistic effects of these inhibitors can aid in developing more effective treatment strategies for NSCLC and other cancers.
SNX-0723
Compound Description: SNX-0723 is an inhibitor of heat shock protein 90 (Hsp90). [] Hsp90 is a chaperone protein that regulates the folding, stability, and function of various client proteins, including several involved in cancer development and progression.
Relevance: Studies have shown that SNX-0723, in combination with PIK-75, synergistically reduces liver-stage parasite load in Plasmodium falciparum infection, suggesting a potential for developing combination therapies targeting both Hsp90 and PI3K pathways. []
Dinaciclib
Compound Description: Dinaciclib is a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, 5, and 9, which play critical roles in cell cycle regulation. [, , , ]
Relevance: Dinaciclib is investigated in combination with PIK-75 in preclinical studies for various cancers, including metastatic cutaneous squamous cell carcinoma (mcSCC) and malignant glioma. [, ] The combination has demonstrated synergistic effects in inducing apoptosis and overcoming drug resistance in some cases. This combination therapy targets both cell cycle progression (dinaciclib) and the PI3K pathway (PIK-75), potentially leading to more effective cancer cell death.
Flavopiridol
Compound Description: Flavopiridol is a CDK inhibitor with a broader spectrum of activity compared to dinaciclib, targeting CDKs 1, 2, 4, and 6. [, , ] Like dinaciclib, it is also being investigated for its potential anticancer properties.
Relevance: Flavopiridol, similar to dinaciclib, has shown synergistic potential with PIK-75 in preclinical studies for various cancers, including mcSCC. [, ] This combination targets both cell cycle progression and the PI3K pathway, aiming to induce apoptosis and overcome drug resistance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective inhibitor of p110α (IC50 values are 5.8, 76 nM and 1.3 μM at p110α, p110γ and p110β, respectively). Inhibits production of PIP2 and PIP3 in adipocytes, phosphorylation of Akt and activation of mTORC1. Cell-permeable. Phosphatidylinositol 3-kinase (PI3K) catalyzes the synthesis of the second messengers PtdIns-(3)-P, PtdIns-(3,4)-P2, and PtdIns-(3,4,5)-P3. The PI3K family of enzymes is comprised of 15 members that are divided into three classes according to their structure, substrate specificity, and mode of regulation. In the class I PI3Ks, p110α is the primary PI3K isoform required for insulin signaling in adipocytes and myotubes and is frequently mutated in primary tumors. Small molecule inhibitors of p110α are of interest in cancer treatment research. PIK-75 is an imidazopyridine that selectively inhibits p110α with an IC50 value of 5.8 nM. It inhibits p110γ and p110β considerably less effectively with IC50 values of 0.076 µM and 1.3 µM, respectively. In adipocytes and myotubes, PIK-75 blocks production of PIP2 and/or PIP3, phosphorylation of Akt, and activation of mTORC1.2 PIK-75 was developed as part of a PI 3-kinase drug discovery program. PIK75 attenuates insulin stimulation of Akt/PKB in a range of cell types at 100 nM. The compound has been reported to block growth of a range of cell lines with an IC50 value in the region of 50 nM. In vivo studies have shown that PIK-75, administered at 50 mg/kg, inhibited the growth of HeLa cell xenografts in mice models.
Nylidrin hydrochloride is an alkylbenzene. A beta-adrenergic agonist. Nylidrin causes peripheral vasodilation, a positive inotropic effect, and increased gastric volume of gastric juice. It is used in the treatment of peripheral vascular disorders and premature labor.
Nystatin is a polyene antifungal drug that has broad-spectrum fungicidal and fungistatic activity against a number of yeasts and fungi, most notably Candida species. It is one of the most effective antifungal agents synthesized by bacteria, in this case a strain of Streptomyces noursei, and is closely related to [amphotericin B], differing only slightly in structure. Nystatin has a greater antifungal activity than amphotericin B - parenterally administered nystatin, however, is associated with significant toxicity and is not available in a formulation appropriate for systemic use. As it undergoes very little absorption following oral or topical administration, nystatin's efficacy is limited to the treatment/prevention of cutaneous, mucocutaneous, and gastrointestinal fungal infections. Nystatin is a topical and oral antifungal agent with activity against many species of yeast and candida albicans, which is used largely to treat skin and oropharyngeal candidiasis. Nystatin is not absorbed orally and has not been linked to drug induced liver injury. Nystatin is a polyene macrolide antibiotic, with antifungal activity. Upon administration, nystatin binds to sterols in the fungal plasma membrane, thereby increasing membrane permeability. This leads to leakage of important intracellular components, cell rupture, and eventually fungal cell death. Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3.
N-Methylhydantoin, also known as dioxy-creatinine, belongs to the class of organic compounds known as imidazolines. These are organic compounds containing an imidazoline ring, which is an unsaturated ring (derived from imidazole) with two nitrogen atoms at positions 1 and 3 respectively, and containing only one CN double bond. N-Methylhydantoin is soluble (in water) and a very weakly acidic compound (based on its pKa). N-Methylhydantoin has been detected in multiple biofluids, such as urine and blood. N-Methylhydantoin can be biosynthesized from hydantoin. N-methylhydantoin is a imidazolidine-2,4-dione that is the N-methyl-derivative of hydantoin. It has a role as a bacterial metabolite. It derives from a hydantoin.
NZ28, also known as NSC134754, is potent HSF1 inhibitor, which induced inhibition of HSF1, SP1 and NF-κB triggers the loss of the natural killer cell-activating ligands MICA/B on human tumor cells. Heat-shock transcription factor HSF1 has a critical role in human epidermal growth factor receptor-2-induced cellular transformation and tumorigenesis.
2,4-diamino-6,7-diisopropylpteridine is a member of the class of pteridines that is pteridine in which the hydrogens at positions 2 and 4 are replaced by amino groups, whilst those at positions 6 and 7 are replaced by isopropyl groups. It has a role as a vibriostatic agent and an antifolate. It is a member of pteridines and a primary amino compound.